![molecular formula C12H16N2O B1517925 N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide CAS No. 1156263-78-3](/img/structure/B1517925.png)
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves acylation and substitution reactions . For instance, the synthesis of a nintedanib impurity starts with N-methyl-4-nitroaniline and involves steps of acylation, substitution, reduction, and other substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide are not well-documented. The molecular weight of a similar compound, N-[(4-aminophenyl)methyl]adenosine, is reported to be 372.38 .科学的研究の応用
Antidepressant Effects and Mechanisms
Ketamine, a compound structurally related to N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, has demonstrated significant antidepressant effects in patients with treatment-resistant depression. A study by Berman et al. (2000) revealed that a single dose of ketamine hydrochloride significantly improved depressive symptoms within 72 hours, suggesting a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).
Biomarkers for Antidepressant Response
Research by Yang et al. (2015) identified serum interleukin-6 as a predictive biomarker for ketamine's antidepressant effect in treatment-resistant patients, indicating the involvement of inflammatory processes in the pathophysiology of major depressive disorder and the mechanism of action of ketamine (Yang et al., 2015).
Cognitive and Psychotic Effects
The cognitive and psychotic effects induced by NMDA receptor antagonists like ketamine offer insights into the potential implications of related compounds. Studies have shown that ketamine can impair response inhibition and cognitive functions, suggesting a need for further investigation into the cognitive impact of related chemical compounds (Morgan et al., 2004).
Metabolic Pathways and Drug Interactions
The metabolism of compounds structurally similar to this compound, such as ketamine, involves various enzyme families including CYP1A2. Understanding these metabolic pathways is crucial for predicting drug interactions and effects on human health (Boobis et al., 1994).
Implications for Treatment and Therapy
The interaction of ketamine and similar compounds with the NMDA receptor and other targets such as COX and NOS enzymes, as well as their effects on oxidative stress, offer promising avenues for the development of novel treatments for various conditions including depression, pain, and neurodegenerative diseases (Trettin et al., 2014).
作用機序
Target of Action
The primary target of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide is the adenosine receptor . The adenosine receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of heart rate.
Mode of Action
This compound interacts with its target, the adenosine receptor, by binding to it. This compound acts as an inhibitor of the adenosine receptor, with a Ki value of 29 nM for Rat ecto-5′-Nucleotidase . This interaction leads to changes in the receptor’s activity, affecting the downstream signaling pathways.
特性
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,12H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOBFDKNOZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



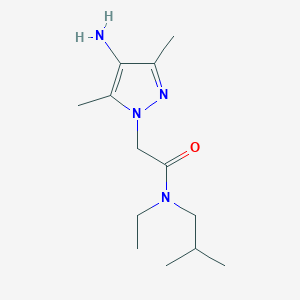
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
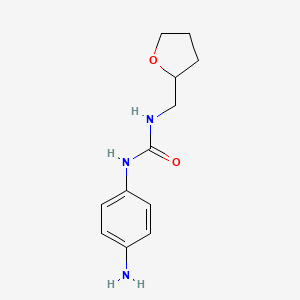
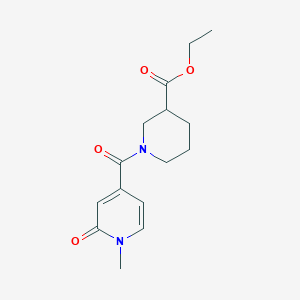

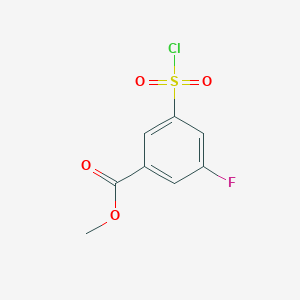
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
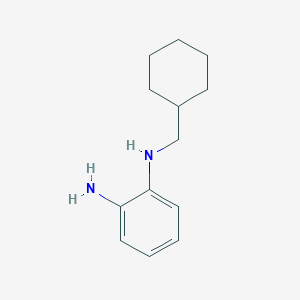
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
